Cas no 89104-61-0 ((-)-(alpha)-conidendrin)

(-)-(alpha)-conidendrin structure
(-)-(alpha)-conidendrin structure
Productnaam:(-)-(alpha)-conidendrin
CAS-nummer:89104-61-0
MF:C20H20O6
MW:356.369206428528
CID:1997095
PubChem ID:457194

(-)-(alpha)-conidendrin Chemische en fysische eigenschappen

Naam en identificatie

    • (-)-(alpha)-conidendrin
    • (-)-alpha-conidendrin
    • (-)-alpha-Conidendrine
    • 6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-3a,4,9,9a-tetrahydro-3H-naphtho[2,3-c]furan-1-one
    • alpha-conidendrin
    • Conidendrin
    • (-)-alpha-Conidendrin, >=95.0% (HPLC)
    • NSC-642786
    • 518-55-8
    • Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy- 3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-
    • (3AR,4S,9AR)-3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE
    • Conidendrin, alpha-
    • 89104-61-0
    • CHEMBL463246
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
    • .alpha.-Conidendrin
    • Q27138539
    • AKOS040751244
    • DTXSID301025622
    • UNII-83D6S2EBN0
    • DTXSID401106144
    • A13-17106
    • NSC-4586
    • 83D6S2EBN0
    • rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
    • Tsugalactone
    • CHEBI:70199
    • AI3-17106
    • BDBM50378887
    • Naphtho(2,3-c)furan-1(3H)-one, 3aalpha,4,9,9abeta-tetrahydro-6-hydroxy-4alpha-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
    • FS-9104
    • NAPHTHO(2,3-C)FURAN-1(3H)-ONE, 3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXY-, (3AR,4S,9AR)-
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))-
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))- (9CI)
    • (-)-.alpha.-Conidendrin
    • NSC 4586
    • .ALPHA.-CONIDENDRIN, (-)-
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxy-phenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f]isobenzofuran-3-one
    • NSC 642786
    • FA71886
    • Conidendrin,.alpha.
    • (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
    • ALPHA-CONIDENDRIN, (-)-
    • (-)-a-Conidendrin
    • Conidendrin; Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-; Conidendrin (6CI); Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3aa,4a,
    • (3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
    • (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
    • CONIDENDRIN,ALPHA
    • Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aalpha,4alpha,9abeta)-(-)-
    • (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
    • Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.beta.)-(-)-
    • Inchi: InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1
    • InChI-sleutel: CAYMSCGTKZIVTN-TYILLQQXSA-N
    • LACHT: COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O

Berekende eigenschappen

  • Exacte massa: 356.12598835g/mol
  • Monoisotopische massa: 356.12598835g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 3
  • Complexiteit: 524
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 85.2Ų
  • XLogP3: 2.8
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.